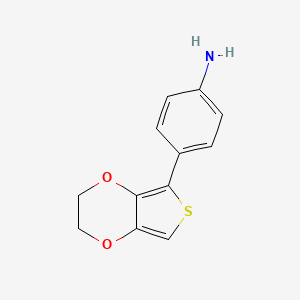

4-EDOT-aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2S |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)aniline |

InChI |

InChI=1S/C12H11NO2S/c13-9-3-1-8(2-4-9)12-11-10(7-16-12)14-5-6-15-11/h1-4,7H,5-6,13H2 |

InChI Key |

LARLIMHIHLYXAO-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(SC=C2O1)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Edot Aniline Based Oligomers and Polymeric Systems

Chemical Oxidative Polymerization Strategies

Chemical oxidative polymerization is a widely used method for synthesizing conducting polymers, involving the use of a chemical oxidant to initiate and propagate the polymerization reaction. This approach is applicable to monomers like aniline (B41778) and EDOT, and has been explored for the synthesis of their copolymers.

Mechanistic Investigations of Oxidative Polymerization Pathways

The oxidative polymerization of aromatic amines like aniline typically proceeds via an autocatalytic mechanism involving the formation of radical cations. The initial step involves the oxidation of the monomer to a radical cation, followed by coupling reactions and subsequent oxidation and deprotonation steps, leading to chain growth. mdpi.comscispace.comsqu.edu.omnih.gov. For monomers containing both EDOT and aniline functionalities, the polymerization pathway would likely involve the oxidative coupling of these reactive centers. Studies on related substituted anilines suggest that the presence and type of substituents can influence which reactive site is involved in the polymerization. mdpi.com. Similarly, EDOT polymerization also involves the formation of radical cations which then condense into oligomers and polymers. ucl.ac.ukrsc.org. The interplay between the oxidation potentials and reactivity of the EDOT and aniline moieties within a single monomer or during copolymerization would dictate the specific mechanistic pathways and the resulting polymer structure (e.g., blocky vs. random copolymer structure if considering copolymerization).

Influence of Oxidant Type and Concentration on Polymerization Outcomes

The choice and concentration of the oxidant are critical parameters in chemical oxidative polymerization, affecting the reaction rate, molecular weight, conductivity, and morphology of the resulting polymer. Common oxidants for aniline polymerization include ammonium (B1175870) persulfate (APS). nih.govmdpi.com. Studies on aniline polymerization show that increasing oxidant concentration can enhance the polymerization rate. mdpi.commdpi.com. However, exceeding an optimal oxidant concentration can sometimes lead to a decrease in reaction rate or changes in polymer structure due to overoxidation. mdpi.commdpi.com. For EDOT derivatives, a synergistic effect on polymerization has been observed when using a mixture of oxidants like APS and FeCl3. researchgate.net. The oxidant's strength and its interaction with the monomer and solvent play a crucial role in controlling the polymerization kinetics and the oxidation state of the growing polymer chains.

Role of Dopants and Solvents in Controlled Synthesis and Morphology

Dopants and solvents significantly influence the synthesis and morphology of conducting polymers. Dopants, typically acids such as HCl, H2SO4, p-toluene sulfonic acid (TSA), or salts like LiClO4, are incorporated into the polymer structure during synthesis, rendering them conductive. mdpi.comacs.orgelectrochemsci.orgnih.govvu.ltfrontiersin.orgmdpi.comd-nb.info. The type and concentration of the dopant affect the degree of protonation (in the case of polyaniline and its copolymers), charge carrier concentration, and the resulting conductivity. mdpi.comnih.govd-nb.info. The solvent system (aqueous, organic, or mixtures) influences monomer solubility, the reaction environment, and the self-assembly of polymer chains, thereby affecting the morphology of the synthesized material. electrochemsci.orgd-nb.infoacs.orgresearchgate.net. For instance, the addition of alcohols to aqueous polymerization of aniline can lead to the formation of nanofibers and other nanostructures, whereas polymerization in pure water often results in irregular particles. d-nb.inforesearchgate.net. The interplay between the monomer, oxidant, dopant, and solvent system must be carefully controlled to achieve desired polymer properties and morphologies.

Template-Assisted Chemical Synthesis for Structured Materials

Template-assisted chemical synthesis is a strategy used to control the morphology and create structured conducting polymer materials, such as nanotubes or nanowires. This involves carrying out the polymerization within the confined spaces of a template, such as porous membranes (e.g., anodized aluminum oxide or track-etched polycarbonate) or using self-assembled structures as templates. mdpi.com. While specific examples for 4-EDOT-aniline were not found, this technique has been successfully applied to the chemical polymerization of other conducting polymers like polyaniline and PEDOT to achieve controlled nanostructures. mdpi.com. Applying similar templating approaches to monomers containing both EDOT and aniline functionalities could enable the synthesis of structured copolymers with tailored properties.

Electrochemical Polymerization Techniques

Electrochemical polymerization is an effective method for depositing thin films of conducting polymers directly onto conductive substrates. This technique offers precise control over the initiation and growth of the polymer film by applying an electrical potential or current. It has been widely used for polymerizing aniline, EDOT, and their copolymers. mdpi.comsqu.edu.omnih.govucl.ac.ukelectrochemsci.orgnih.govvu.ltacs.orgmdpi.commdpi.comresearchgate.netfrontiersin.orgresearchgate.net.

Cyclic Voltammetry (CV) for Controlled Electrodeposition

Cyclic voltammetry (CV) is a powerful electrochemical technique commonly employed for the controlled electrodeposition of conducting polymers. mdpi.comucl.ac.ukelectrochemsci.orgvu.ltacs.orgmdpi.comresearchgate.netfrontiersin.org. In CV, the potential of the working electrode is swept cyclically between two limits, and the resulting current is measured. This process allows for the in situ monitoring of the monomer oxidation and polymer growth. The first scan typically shows the oxidation peak of the monomer, initiating the polymerization through the formation of radical cations on the electrode surface. mdpi.comresearchgate.netfrontiersin.org. Subsequent cycles show increasing current responses as the polymer film grows and undergoes reversible redox transitions characteristic of the conducting polymer. mdpi.comvu.ltresearchgate.netfrontiersin.org. By controlling parameters such as the potential window, scan rate, number of cycles, monomer concentration, and electrolyte composition, the thickness, morphology, and properties of the electrodeposited polymer film can be precisely tuned. mdpi.comucl.ac.ukvu.ltacs.org. CV is particularly useful for studying the redox behavior of the growing polymer and optimizing deposition conditions for obtaining films with desired characteristics.

Potentiostatic and Galvanostatic Electrodeposition for Film Formation

Electrodeposition is a versatile technique for synthesizing conducting polymer films, including copolymers of EDOT and aniline. This method allows for direct deposition onto electrode surfaces, offering control over film thickness and morphology. Both potentiostatic (constant potential) and galvanostatic (constant current) techniques are utilized.

In potentiostatic deposition, the polymerization is carried out at a fixed potential. For instance, films of poly(3,4-ethylenedioxythiophene) (PEDOT) and polyaniline (PANI) homopolymers, as well as their copolymers, have been electrodeposited potentiostatically. PEDOT and PANI films were deposited at 1.0 V for 300 seconds on ITO substrates from solutions containing 10 mM monomer and 0.1 M LiClO₄ in aqueous solution. A new approach for the electrochemical copolymerization of EDOT with ANI involved preparing the copolymer film at a potential derived from the intercept point in the linear sweep voltammetry of the individual monomers. This potentiostatic approach at 1.07 V on ITO from a mixture of 10 mM EDOT and 10 mM ANI with 0.1 M LiClO₄ successfully yielded PEDOT/PANI copolymer films.

Galvanostatic electrodeposition, which involves applying a constant current density, is another method for producing conducting polymer thin films. Polyaniline thin films, for example, have been prepared using galvanostatic electrodeposition with a current density of 0.5 mA/cm² for varying durations (300, 600, and 1200 seconds) on FTO substrates. While the search results specifically detail galvanostatic deposition for polyaniline, the principle is applicable to copolymer systems like EDOT-aniline, offering an alternative control parameter for film growth.

Characterization techniques such as FTIR and Raman spectroscopy confirm the successful formation of both homopolymers and copolymers via electrodeposition, indicating the incorporation of both monomer units into the copolymer structure.

Investigation of Co-polymerization Onset Potentials and Kinetics

Understanding the onset potentials and kinetics of copolymerization is crucial for controlling the electrochemical synthesis of EDOT-aniline copolymers. The onset potential is the potential at which the polymerization reaction begins. For individual monomers like EDOT and aniline, these potentials can be determined through techniques like cyclic voltammetry (CV).

Studies have investigated the electrochemical behavior of aniline derivatives, showing that they exhibit redox behavior within a specific potential range. The presence of even a small amount of aniline can promote the electro-copolymerization reaction, with the cation-radical formed during the initial oxidation acting as a promoting intermediate.

In the context of EDOT-aniline copolymerization, a new approach determined the copolymerization potential from the intercept point of the linear sweep voltammograms of the individual monomers. This suggests that the relative ease of oxidation of the monomers influences the potential at which copolymerization is initiated.

The kinetics of oxidative chemical polymerization of aniline have been reported, and similar kinetic studies are relevant to understanding the growth rate and mechanism of EDOT-aniline copolymer films during electrodeposition. The increase in current intensities of redox couples and the appearance of new peaks in cyclic voltammograms with increasing scan cycles indicate the deposition and growth of a polymer layer on the electrode surface.

Fabrication of Modified Electrodes for Specific Applications

EDOT-aniline copolymers, synthesized through electrodeposition, are valuable materials for fabricating modified electrodes for a range of applications. The ability to deposit these conducting polymers directly onto electrode surfaces allows for the creation of functional interfaces with tailored electrochemical properties.

Modified electrodes utilizing composite layers of PEDOT and PANI have been explored for applications in electrochemistry, including sensors and biosensors. The incorporation of EDOT into polyaniline has been shown to improve the conductivity of the deposited film, which is beneficial for electrochemical applications. For instance, the charge diffusion coefficient of a PANI-PEDOT film (with an aniline to EDOT ratio of 20:1) was estimated to be significantly higher than that of neat polyaniline.

The pH sensing capability of PANI-PEDOT films, based on changes in optical absorption spectra, has been evaluated, demonstrating their potential for sensor applications. The absorption peaks of the PANI-PEDOT film showed a linear dependence on the solution pH value within a specific range.

Furthermore, modified electrodes with electropolymerized aniline derivatives have been used for the binding of other functional moieties, such as ferrocene (B1249389), highlighting the utility of these polymer films as platforms for further functionalization for specific applications. The electrochemical modification of carbon electrodes with various functional groups also demonstrates the broader concept of using electropolymerization to create modified surfaces for tailored electrochemical responses.

Biomimetic and Enzyme-Mimetic Synthetic Approaches

Biomimetic and enzyme-mimetic approaches offer alternative, often more environmentally friendly, routes for synthesizing conducting polymers and copolymers, including those based on EDOT and aniline. These methods draw inspiration from natural enzymatic processes.

Utilization of Peroxidase-like Catalysts (e.g., Ferrocene, Hematin) for Controlled Synthesis

Peroxidase-like catalysts, such as ferrocene and hematin (B1673048), have been utilized for the biomimetic synthesis of EDOT-aniline copolymers. These catalysts mimic the activity of natural peroxidases in catalyzing the oxidative polymerization of monomers like aniline and EDOT.

Studies have compared the effectiveness of ferrocene and hematin as catalysts in the enzymomimetic synthesis of EDOT-aniline copolymers. This research aims to understand how different catalysts influence the properties of the resulting conducting polymers.

Homopolymers and copolymers have been synthesized by dissolving the catalyst (ferrocene or hematin) in the monomer solution, followed by the addition of an acid solution and initiation of polymerization with hydrogen peroxide. This process allows for controlled synthesis under specific conditions.

Impact of Catalyst Type and Dopants on Resultant Polymer Characteristics

The choice of peroxidase-like catalyst and the type of dopant significantly impact the characteristics of the resulting EDOT-aniline copolymers.

Research indicates that the electrical conductivity of the synthesized polymers is considerably modified depending on the catalyst used. Hematin, for instance, has been shown to produce conductive homopolymers and copolymers when doped with p-toluene sulfonic acid (TSA), while ferrocene resulted in low conductive copolymers under the same doping conditions.

The mole fraction of the monomers in the copolymer also affects conductivity, with a decrease in EDOT fraction leading to a drastic drop in conductivity for EDOT-aniline copolymers.

Furthermore, the type of dopant plays a crucial role. Studies have shown that doping with TSA yielded the best conductivity values for EDOT-aniline copolymers synthesized biomimetically, while doping with polystyrene sulfonate (PSS) resulted in lower conductivity. This highlights the importance of the interplay between catalyst, monomer ratio, and dopant in tailoring the electrical properties of the copolymers.

Impact of Catalyst and Dopant on Conductivity of EDOT-Aniline Copolymers

| Catalyst | Dopant | Relative Conductivity |

| Hematin | p-toluene sulfonic acid (TSA) | High |

| Ferrocene | p-toluene sulfonic acid (TSA) | Low |

| Hematin | Polystyrene sulfonate (PSS) | Lower |

| Ferrocene | Polystyrene sulfonate (PSS) | Lower |

Spectroscopic data, such as UV-vis and FTIR, provide evidence for the effect of monomer molar fractions on the copolymer structure, showing changes associated with the loss of conjugation and oxidation state as the EDOT fraction decreases.

Enzymatic Polymerization Mechanisms and Their Analogies

Enzymatic polymerization mechanisms, particularly those involving oxidoreductases like peroxidases and laccases, provide analogies for the biomimetic synthesis of conducting polymers such as polyaniline and, by extension, EDOT-aniline copolymers.

These enzymes typically catalyze the one-electron oxidation of monomers, generating radical species that then undergo coupling reactions to form polymer chains. In the case of aniline polymerization catalyzed by laccases, the enzyme oxidizes aniline to the anilino radical, which subsequently leads to the formation of oligomeric and polymeric products.

Biomimetic synthesis using peroxidase-like catalysts like hematin and ferrocene follows a similar radical-mediated polymerization pathway. The catalyst facilitates the oxidation of the monomers in the presence of an oxidant (e.g., H₂O₂), initiating the polymerization process.

The concept of "templates," such as anionic polyelectrolytes, micelles, or vesicles, can also play a role in enzymatic and biomimetic polymerization by guiding the assembly and coupling of monomers, influencing the structure and properties of the resulting polymers. This is analogous to the role of "dirigent proteins" in natural biosynthesis processes like lignin (B12514952) formation.

Understanding these enzymatic polymerization mechanisms and their biomimetic analogies is crucial for designing controlled synthetic routes to EDOT-aniline copolymers with desired characteristics.

Novel Synthetic Routes and Functionalization Strategies

Developing efficient and versatile synthetic routes and functionalization strategies is crucial for tailoring the properties of EDOT-based oligomers and polymers for various applications. Recent advancements have explored methods that offer better control over polymer structure and enable the introduction of specific functionalities.

Direct (Hetero)Arylation Polymerization for EDOT-based Copolymers

Direct (Hetero)Arylation Polymerization (DHAP) has emerged as an effective method for synthesizing conjugated polymers, including those based on EDOT. This technique offers advantages by avoiding the need for pre-functionalized monomers with organometallic species, thus simplifying synthetic procedures and reducing toxic byproducts. chem960.com DHAP involves the direct coupling of C-H bonds on one monomer with aryl halides on another, catalyzed typically by transition metals like palladium. chem960.com

Research has demonstrated the successful synthesis of various EDOT-based copolymers using DHAP. For instance, a series of soluble EDOT-based alternative copolymers incorporating electron-rich units (fluorene, carbazole (B46965), 3,4-alkoxythiophene) and electron-deficient units (benzotriazole, thieno[3,4-c]pyrrole-4,6-dione) were synthesized via DHAP. chem960.com These polymerizations were reported to proceed in moderate to excellent yields (60–98%) with number-averaged molecular weights (Mn) ranging from 3,100 to 94,000 Da. chem960.com

The electronic and structural properties of the resulting copolymers could be tuned by the choice of co-monomer, leading to variations in absorption spectra and electrochemical performance. chem960.com For example, copolymers exhibited different maximum absorption wavelengths (λmax) and specific capacitances. chem960.com

| Copolymer | Co-monomer Type | Yield (%) | Mn (Da) | λmax (nm) | Specific Capacitance (F/g) | Capacity Retention after 1000 cycles (%) |

|---|---|---|---|---|---|---|

| P1 | Fluorene | 60-98 | 3,100-94,000 | 476 | 70 | 19 |

| P2 | Carbazole | 60-98 | 3,100-94,000 | 380 | 68 | 10 |

| P3 | 3,4-alkoxythiophene | 60-98 | 3,100-94,000 | 558 | 75 | 21 |

| P4 | Benzotriazole | 60-98 | 3,100-94,000 | 563 | 51 | 26 |

| P5 | Thieno[3,4-c]pyrrole-4,6-dione | 60-98 | 3,100-94,000 | 603 | 25 | 69 |

While these studies focus on EDOT copolymerized with other aromatic or heteroaromatic units, the principles of DHAP could potentially be applied to copolymerize a functionalized EDOT monomer like this compound with other monomers, provided appropriate reaction conditions and catalysts are identified that are compatible with both the EDOT and aniline moieties and the desired coupling sites.

Post-polymerization Functionalization for Tailored Properties

Post-polymerization functionalization offers a flexible approach to modify the properties of pre-formed polymers without the need to synthesize functionalized monomers that can withstand polymerization conditions. This strategy involves introducing functional groups onto the polymer backbone after the polymerization reaction is complete.

For EDOT-based polymers like PEDOT, post-polymerization functionalization has been successfully demonstrated using various chemical reactions. One common approach involves the use of monomers with reactive handle groups that are inert during polymerization but can be subsequently modified. For example, an azidomethyl-substituted EDOT monomer (EDOT-N3) has been polymerized, and the resulting polymer, PEDOT-N3, was functionalized using Cu(I)-catalyzed 1,3-dipolar cycloaddition ("click" chemistry) with various alkynes. This method allowed for the introduction of different functionalities, including ionic moieties, to tune the surface properties of the polymer films, such as wettability.

Another EDOT derivative, EDOT-EM (with an exomethylene group), has been synthesized, and its polymer (PEDOT-EM) allowed for facile post-functionalization with a variety of molecules via hydro-alkoxy addition or thiol-ene click chemistry. This versatility enables the attachment of molecules ranging from small compounds to biomolecules like DNA and proteins.

The ability to perform post-polymerization functionalization on EDOT-based polymers suggests that if this compound could be polymerized (either as a homopolymer or copolymer), its structure might offer sites for subsequent modification. Depending on the specific structure of this compound, the aniline group or other incorporated functionalities could potentially serve as anchoring points for post-polymerization reactions, allowing for fine-tuning of the resulting polymer's chemical and physical properties.

Grafting and Composite Formation with Other Macromolecules (e.g., Lignin, Cellulose (B213188) Nanofibers)

Integrating conducting polymers with abundant natural macromolecules like lignin and cellulose nanofibers is an active area of research for creating composite materials with enhanced or synergistic properties. Grafting, where polymer chains are covalently attached to a macromolecular backbone, and in-situ polymerization within the presence of the macromolecule are common strategies.

Studies have explored the in-situ oxidative polymerization of EDOT and aniline in the presence of cellulose fibers to create conductive paper composites. This process involves polymerizing the monomers directly onto the surface of the cellulose fibers, leading to a coating of the conducting polymer within the cellulose matrix. The resulting composites exhibited electrical conductivity and other properties influenced by the presence of both the conducting polymer and the cellulose.

Lignin, another abundant biopolymer, has also been utilized as a backbone for polymer grafting to create new materials. Various polymerization techniques, including controlled radical polymerization, have been employed to graft synthetic polymer chains onto lignin. The complex structure of lignin offers reactive sites, such as hydroxyl groups, for initiating polymerization or attaching pre-formed functionalized polymers.

While direct examples of grafting this compound polymers onto lignin or cellulose nanofibers were not found, the successful strategies for incorporating EDOT and aniline into composites with these biopolymers suggest potential routes. A polymer or oligomer derived from this compound could potentially be grafted onto functionalized lignin or cellulose backbones, or this compound could be polymerized in-situ in the presence of these macromolecules to form composite materials. The aniline moiety in this compound might offer specific interaction points or reactive sites that could influence the grafting efficiency or the morphology and properties of the resulting composite compared to using EDOT alone or other EDOT derivatives.

Biomimetic synthesis, which mimics natural enzymatic polymerization, has also been explored for copolymerizing EDOT and aniline. This approach can influence the properties of the resulting copolymers, such as conductivity, depending on the catalyst and reaction conditions used. This highlights another potential synthetic avenue for creating EDOT-aniline based polymeric systems.

Advanced Structural Elucidation and Morphological Analysis of 4 Edot Aniline Based Materials

Vibrational Spectroscopic Analysis for Conformational and Conjugation Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of 4-EDOT-aniline-based materials. These methods are highly sensitive to the specific vibrational modes of chemical bonds and functional groups, offering detailed information on chemical structure, bonding environment, and the extent of π-electron delocalization, which is fundamental to the material's electronic properties.

FTIR spectroscopy is instrumental in confirming the successful synthesis of this compound copolymers by identifying the characteristic vibrational modes of both aniline (B41778) and EDOT constituent units. The resulting spectrum of a copolymer typically exhibits a combination of bands originating from both homopolymers, polyaniline (PANI) and poly(3,4-ethylenedioxythiophene) (PEDOT). nih.gov

The analysis of PANI reveals key absorption bands corresponding to the benzenoid and quinonoid rings. nih.gov The presence of quinonoid units is a direct indicator of the oxidation state of the polymer. Key vibrations for the PANI component include C-N stretching of the benzenoid ring, C=C stretching of the quinonoid and benzenoid rings, and N-H stretching vibrations. chemijournal.comresearchgate.net

For the PEDOT component, characteristic peaks arise from the C-O-C stretching of the ethylenedioxy bridge, the C-S stretching of the thiophene (B33073) ring, and the symmetric and asymmetric C=C stretching of the thiophene ring. nih.gov The FTIR spectra of EDOT-aniline copolymers clearly show bands related to both rings, confirming the formation of the copolymer. nih.gov For instance, studies on EDOT-ANI copolymers have identified bands corresponding to both PEDOT and PANI, corroborating the contributions of both chemical structures to the final polymeric skeleton. nih.gov As the molar ratio of aniline to EDOT increases in the copolymer, the bands corresponding to PANI segments become more prominent. nih.gov

A detailed assignment of the principal FTIR absorption bands observed in this compound materials is presented below.

Interactive Table: Key FTIR Vibrational Band Assignments for this compound Based Materials

| Wavenumber (cm⁻¹) | Assignment | Associated Unit | Reference |

|---|---|---|---|

| ~3450 | N-H Stretching | Aniline | researchgate.net |

| ~1622 | N-H Bending | Aniline | researchgate.net |

| ~1585 | C=C Stretching (Quinonoid) | Aniline | researchgate.net |

| ~1539 | Asymmetric C=C Stretching | EDOT | nih.gov |

| ~1490 | C=C Stretching (Benzenoid) | Aniline | researchgate.net |

| ~1380 | C-N⁺• Stretching (Polaron) | Aniline | researchgate.net |

| ~1305 | C-N Stretching | Aniline | researchgate.net |

| ~1160 | C-O-C Stretching | EDOT | researchgate.net |

| ~820 | C-H Out-of-plane Bending (1,4-disubstituted) | Aniline | researchgate.net |

The protonation of the nitrogen sites, a crucial aspect for inducing conductivity in aniline-based polymers, can also be tracked using FTIR. Protonation leads to the formation of semiquinone radical cations (polarons), which introduces new vibrational bands, such as the C-N⁺• stretching mode, and causes shifts in the positions of existing bands. nih.gov

Raman spectroscopy is particularly sensitive to the π-conjugated systems inherent in conducting polymers, making it an ideal technique for evaluating conjugation length and identifying structural defects in this compound materials. oxinst.com The resonance Raman effect can be employed to selectively enhance the vibrational modes coupled to specific electronic transitions, allowing for a detailed probe of the conjugated pathways. oxinst.com

The most informative region in the Raman spectrum of PEDOT-based materials is between 1400 and 1600 cm⁻¹, which corresponds to the Cα=Cβ stretching vibrations on the thiophene ring. proquest.com The position of these bands is highly sensitive to the effective conjugation length of the polymer chain. A downshift in the frequency of the symmetric C=C stretching mode is indicative of an increased delocalization of π-electrons and a longer effective conjugation length. researchgate.net

In the context of this compound copolymers, the Raman spectrum provides solid information confirming the copolymer's formation. nih.gov The spectrum will feature contributions from both PANI and PEDOT segments. For PANI, key Raman bands include the C=N stretching in quinonoid units (1485 cm⁻¹) and the CN⁺• stretching in polaron structures (~1345-1393 cm⁻¹). researchgate.net

Structural defects, such as branching, crosslinking, or irregular head-to-tail linkages, disrupt the planarity and π-conjugation of the polymer backbone. These disruptions lead to a broadening of the Raman bands and can cause an upshift in the C=C stretching frequency, indicating a shorter effective conjugation length. nih.gov Therefore, by analyzing the position and width of the dominant Raman bands, the degree of structural order and the extent of electron delocalization in this compound polymers can be assessed.

A deeper analysis of the vibrational spectra allows for a quantitative understanding of the electronic structure of this compound materials. The relative intensity of the FTIR bands corresponding to the benzenoid and quinonoid rings in the aniline segments can be used to estimate the oxidation state of the polymer. nih.gov A higher relative intensity of the quinonoid band suggests a more oxidized state.

Furthermore, spectroscopic data provides evidence for how the molar fraction of the constituent monomers affects the material's properties. As the molar fraction of EDOT decreases in an EDOT-aniline copolymer, changes associated with a loss of conjugation and a reduction in the oxidation state of the chains are observed. nih.gov This is reflected in the Raman spectra by an upshift of the main C=C stretching band and in UV-Vis spectra by a blue shift of the absorption bands associated with π-π* transitions. The appearance of faint transitions in the near-infrared region can be associated with the formation of bipolarons in the copolymer chain. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of the molecular architecture of this compound-based materials. It provides atom-specific information about connectivity, chemical environment, and dynamics, which is essential for confirming oligomer sequences and understanding the structure of bulk polymers.

For soluble oligomers of this compound, high-resolution 1D (¹H, ¹³C) and 2D NMR techniques are invaluable for unambiguous structure determination. nih.gov

¹H NMR: The proton NMR spectrum provides information on the number and type of protons present. Aromatic protons on the aniline and thiophene rings would appear in distinct regions, as would the aliphatic protons of the ethylenedioxy bridge in the EDOT unit. The integration of these signals can help determine the ratio of EDOT to aniline units in an oligomer.

¹³C NMR: The carbon NMR spectrum distinguishes between all non-equivalent carbon atoms. This allows for the identification of carbons in the benzenoid and quinonoid rings of aniline, the thiophene ring carbons (Cα and Cβ), and the ethylenedioxy bridge carbons of EDOT. tue.nl

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for confirming the precise connectivity and linkage between the monomer units. nih.gov

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to assign protons within the same spin system (e.g., within an aniline or EDOT ring).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for establishing the linkage between the EDOT and aniline units, for example, by observing a correlation between a proton on one ring and a carbon on the adjacent ring. nih.gov

Through a combination of these techniques, the exact sequence of monomers in an oligomer and the specific positions of their linkages (e.g., confirming a 1,4-linkage on the aniline ring) can be unequivocally determined. nih.govnih.gov

Due to the often poor solubility of high molecular weight conducting polymers, solid-state NMR (ssNMR) is an essential tool for their structural characterization. nih.govmdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra from solid samples.

¹³C CP/MAS NMR: This technique can provide detailed information about the carbon framework of insoluble this compound polymers. It can distinguish between carbons in the EDOT and aniline moieties and provide insights into the polymer's conformation and packing in the solid state. mdpi.com For the aniline component, distinct signals can be resolved for benzenoid and quinonoid units, allowing for an assessment of the polymer's oxidation state. researchgate.net

¹⁵N CP/MAS NMR: When using ¹⁵N-labeled aniline for synthesis, ¹⁵N ssNMR becomes a powerful probe of the nitrogen environments. It can clearly differentiate between amine (-NH-) and imine (=N-) sites, which is fundamental to understanding the emeraldine (B8112657) base structure. researchgate.netresearchgate.net Furthermore, it can detect the protonation of imine nitrogens to form polaronic sites, which is crucial for conductivity. The presence of signals for tertiary nitrogens can indicate cross-linking or branching points within the polymer structure. researchgate.net

Solid-state NMR can also probe the molecular dynamics of the polymer chains, such as the motion of the benzene (B151609) rings. mdpi.com The analysis of NMR linewidths can provide information about the distribution of different structural domains and the homogeneity of dopant incorporation within the polymer matrix. mdpi.com Thus, ssNMR offers a comprehensive picture of the bulk structure and dynamics of this compound polymers that is inaccessible by other methods. nih.gov

Morphological Characterization of Poly(this compound) Films and Nanostructures

The morphology of poly(this compound) materials, which encompasses their surface features and internal structure, is a critical determinant of their physical and chemical properties. The arrangement of polymer chains and the resulting larger-scale structures, such as films and various nanostructures, are significantly influenced by the synthesis conditions. Advanced microscopic techniques are indispensable for elucidating these morphological characteristics at both the surface and nanoscale levels.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Surface Topography

AFM complements SEM by providing three-dimensional surface profiles and quantitative data on surface roughness. nih.gov The technique can be used to measure parameters such as the root-mean-square (RMS) roughness, which is a measure of the variations in surface height. For conductive polymer films, a higher surface area, often correlated with greater roughness, can enhance properties relevant to applications like sensors by increasing the number of active sites at the interface with an electrolyte. mdpi.comresearchgate.net The surface of poly(this compound) films often displays a globular morphology, with the size of these globules being influenced by deposition time. amazonaws.com

Table 1: Representative Surface Roughness of Conductive Polymer Films Determined by AFM

| Polymer Film Deposition Method | Average Roughness (Ra) / nm | Root Mean Square Roughness (Rq) / nm | Reference |

| Electrodeposited Polyaniline | 6.6 ± 0.3 | - | mdpi.com |

| Spin-coated Polyaniline | 5.1 ± 0.3 | - | mdpi.com |

| Adsorbed Poly(o-ethoxyaniline) | Increases initially, then decreases | Increases initially, then decreases | amazonaws.com |

Note: The data presented are for analogous conductive polymers and are indicative of the typical roughness values that could be expected for poly(this compound) films.

Transmission Electron Microscopy (TEM) for Internal Structure and Nanoscale Features

Transmission Electron Microscopy (TEM) offers unparalleled insight into the internal structure and nanoscale features of poly(this compound) materials. Unlike surface-sensitive techniques, TEM allows for the visualization of the bulk morphology, including the shape and size of nanoparticles, the wall thickness of nanotubes, and the internal arrangement of polymer chains within a nanostructure. researchgate.netresearchgate.net

TEM studies on polyaniline nanostructures have successfully visualized uniform nanotubes, revealing their hollow nature and dimensions. sciltp.com For composite materials, such as polyaniline-coated nanoparticles, TEM can confirm the core-shell structure and show how the polymer encapsulates the inorganic core. researchgate.net The images can reveal whether the resulting nanostructures are discrete particles or form an interconnected network. researchgate.netconicet.gov.ar For poly(this compound), TEM would be crucial for verifying the formation of specific nanostructures like nanotubes or nanowires and for understanding the dispersion of different monomer units within a copolymeric nanostructure.

Understanding the Influence of Synthesis Parameters on Nanostructure Formation (e.g., nanotubes, films)

The formation of specific nanostructures, such as nanotubes or thin films, in poly(this compound) is not spontaneous but is directed by a careful selection of synthesis parameters. The choice of polymerization method, monomer and oxidant concentrations, temperature, reaction time, and the presence of surfactants or templates all play a pivotal role in dictating the final morphology. unesp.brmetu.edu.tr

Electrochemical vs. Chemical Polymerization: Electrochemical polymerization, carried out by applying a potential to an electrode in a solution containing the monomers, is a common method for producing uniform thin films. nih.govmedjchem.comscispace.combiointerfaceresearch.com The film thickness and morphology can be controlled by adjusting parameters like current density, potential scan rate, and deposition time. mdpi.commedjchem.com Chemical oxidative polymerization, on the other hand, where a chemical oxidant is added to the monomer solution, is often used for the bulk synthesis of nanostructures. rsc.orgworldscientific.com

Influence of Reaction Conditions:

Temperature and Time: Lowering the polymerization temperature has been shown to change the morphology of polyaniline from granular to tubular. metu.edu.tr The duration of the polymerization process also affects the evolution of the nanostructure, with different morphologies like nanosheets and nanoflowers being observed at different time points. unesp.br

Monomer and Oxidant Ratio: The molar ratio of aniline to the oxidant can influence the resulting morphology. pku.edu.cn

Templates and Surfactants: The use of surfactants can direct the growth of polymer chains into specific arrangements, such as the formation of nanocables around carbon nanotubes. pku.edu.cn Self-assembly methods, sometimes in mildly acidic conditions, can lead to the formation of uniform nanotubes without the need for a hard template. nih.gov

By controlling these parameters, it is possible to tailor the morphology of poly(this compound) to achieve desired properties for specific applications, whether it be the high surface area of a nanotube array or the uniform coverage of a thin film.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline Order and Arrangement

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of polymeric materials. The resulting diffraction pattern provides information on the degree of crystallinity, crystallite size, and the arrangement of polymer chains. Polyaniline and its derivatives are generally considered semi-crystalline, exhibiting both ordered crystalline regions and disordered amorphous regions. nih.govresearchgate.net

The XRD pattern of a semi-crystalline polymer like poly(this compound) typically shows broad halos, characteristic of the amorphous phase, superimposed with sharper diffraction peaks that arise from the crystalline domains. researchgate.net The positions of these peaks (in terms of the diffraction angle, 2θ) can be used to calculate the d-spacing (the distance between parallel planes of atoms) via Bragg's Law. The presence of sharp peaks in the XRD pattern of polyaniline derivatives is an indicator of a more ordered structure. nih.gov For instance, studies on poly-ortho-toluidine, a derivative of polyaniline, show a partially crystalline structure in its conductive salt form. dtic.mil The degree of crystallinity can be estimated by comparing the integrated area of the crystalline peaks to the total area under the diffraction curve. ijret.org

Table 2: Typical XRD Peak Positions for Polyaniline-based Materials

| Polymer | 2θ (degrees) | Corresponding d-spacing (Å) | Interpretation | Reference |

| Polyaniline (emeraldine salt) | ~20 | ~4.4 | Periodicity parallel to the polymer chain | researchgate.net |

| Polyaniline (emeraldine salt) | ~25 | ~3.5 | Periodicity perpendicular to the polymer chain (inter-chain stacking) | researchgate.net |

| Polyaniline Film | ~30 | ~3.0 | Polycrystalline nature | biointerfaceresearch.com |

Note: These values are representative of the polyaniline system and similar peaks would be expected in the diffractogram of poly(this compound).

Small-Angle X-ray Scattering (SAXS) is a complementary technique that provides information on larger-scale structural features, typically in the range of 1 to 100 nm. While XRD probes the atomic-level crystalline order, SAXS can be used to characterize the size, shape, and arrangement of nanoparticles, pores, or other nanoscale heterogeneities within the material. For poly(this compound) nanostructures, SAXS could be employed to determine the average diameter of nanotubes or the spacing between nanorods in an array.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For poly(this compound), XPS is invaluable for confirming the incorporation of both aniline and EDOT monomer units into the polymer chain and for determining their relative proportions. researchgate.net

A typical XPS analysis involves acquiring a survey spectrum to identify all the elements present on the surface, followed by high-resolution scans of specific elemental regions (e.g., C 1s, N 1s, S 2p, O 1s). The positions (binding energies) and shapes of these peaks provide detailed information about the chemical environment and oxidation state of the atoms. researchgate.netresearchgate.net

In the context of poly(this compound), the N 1s spectrum is particularly important for determining the oxidation state of the polyaniline segments. It can be deconvoluted into components representing different nitrogen environments, such as benzenoid amine (-NH-), quinoid imine (=N-), and protonated nitrogen species. researchgate.net The ratio of these components provides a quantitative measure of the polymer's oxidation and doping levels. mdpi.com Similarly, the S 2p spectrum confirms the presence of the thiophene ring from the EDOT units. The C 1s spectrum is typically complex and can be deconvoluted to identify carbon atoms in different bonding environments, such as C-C, C-N, C-S, and C-O. researchgate.netresearchgate.net

Table 3: Representative Binding Energies from XPS Analysis of Polyaniline and Polyaniline/PEDOT materials

| Element (Core Level) | Binding Energy (eV) | Assignment |

| C 1s | ~284.8 | C-C/C-H in aromatic rings |

| ~286.0 | C-N (amine/imine), C-S, C-O | |

| N 1s | ~399.5 | Benzenoid amine (-NH-) |

| ~398.5 | Quinoid imine (=N-) | |

| ~401.5 | Protonated nitrogen (-NH+-) | |

| S 2p | ~164.0 | Sulfur in thiophene ring (S 2p3/2) |

| ~165.2 | Sulfur in thiophene ring (S 2p1/2) |

Note: Binding energies can vary slightly depending on the specific chemical environment, instrument calibration, and charging effects.

Theoretical and Computational Chemistry of 4 Edot Aniline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-EDOT-aniline and its oligomers, DFT calculations, particularly using the B3LYP functional with a 6-31G(d) or similar basis set, have been successfully employed to predict trends in their structural and electronic properties. innovareacademics.in

The first step in the computational analysis of this compound systems involves the optimization of their geometric structures. Researchers perform these calculations on the monomer and its oligomers (dimers, trimers, tetramers, etc.) to find the most energetically stable conformations. acs.org For instance, calculations on this compound oligomers have explored different spatial arrangements, with Gibbs free energy calculations identifying the gauch-anti configuration as the most stable. acs.org

Structural parameter analysis from these optimized geometries indicates that the copolymer possesses a predominantly benzoid structure. acs.org The calculated inter-ring bond lengths, approximately 1.40 Å for the N-C bond and 1.46 Å for the C-C bond, support this finding. acs.org The planarity of the oligomer chains is a critical factor, as higher planarity leads to greater conjugation and, consequently, enhanced electronic conductivity. acs.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of these materials. The energy difference between the HOMO and LUMO levels, known as the energy gap (Egap), is a crucial parameter that determines the polymer's conductivity and optical properties.

DFT calculations show a distinct trend: as the number of monomer units in the this compound oligomer increases, the energy gap decreases. acs.org This reduction is attributed to the increased π-conjugation along the polymer backbone. For the this compound monomer, the calculated band gap is approximately 4.32 eV, which reduces to 3.39 eV for the tetramer (4-EDOT-Ani). acs.org This trend suggests that longer polymer chains will exhibit better conductive properties.

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for 4-EDOT-Ani Oligomers Calculations performed at the B3LYP/6-31G level of theory.*

| Oligomer | EHOMO (eV) | ELUMO (eV) | Energy Gap (Egap) (eV) |

|---|---|---|---|

| 1-EDOT-Ani (Monomer) | -5.24 | -0.92 | 4.32 |

| 2-EDOT-Ani (Dimer) | -4.98 | -1.21 | 3.77 |

| 3-EDOT-Ani (Trimer) | -4.83 | -1.33 | 3.50 |

| 4-EDOT-Ani (Tetramer) | -4.75 | -1.36 | 3.39 |

Analysis of the HOMO and LUMO isosurfaces reveals the distribution of electron density. In this compound oligomers, the HOMO is typically located across the rings, while the LUMO is concentrated on the inter-ring bonds. acs.org This distribution confirms the benzoid structure of the polymer. acs.org As the oligomer chain lengthens, the HOMO becomes more prominent over the N-C inter-ring bonds, indicating enhanced conjugation. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

To investigate the optical properties, such as how the material absorbs light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the simulation of electronic excitation energies and, consequently, the prediction of UV-Vis absorption spectra. innovareacademics.in

TD-DFT calculations at the B3LYP/6-31G* level have been used to simulate the UV-Vis spectra of this compound systems. acs.org The simulations for this compound reveal characteristic absorption peaks. A broad peak observed between 420-426 nm is attributed to the π–π* electronic transition of the EDOT ring. acs.org Another set of peaks in the 300-366 nm range corresponds to the π–π* excitation of the para-substituted benzene (B151609) segment of the aniline (B41778) unit. acs.org These theoretical predictions show good correlation with experimental results, which report peaks at approximately 330 nm and 410 nm, validating the computational models. acs.org

From the simulated spectra, key optical parameters can be determined. The maximum absorption wavelength (λmax) corresponds to the electronic transition with the highest probability, which is quantified by the oscillator strength (f). A higher oscillator strength indicates a more intense absorption. The optical band gap (Egopt) can be derived from the onset of the absorption spectrum and is closely related to the HOMO-LUMO gap. TD-DFT studies on aniline-based oligomers provide values for λmax, Egopt, and oscillator strength, which are essential for designing materials for specific optical applications. innovareacademics.in For this compound, the transition with the highest intensity is associated with conformations that have higher planarity and a lower energy gap, reinforcing the link between structure and optical properties. acs.org

Table 2: Compound Names Mentioned in the Article

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| This compound / EDOT-Ani | 4-(2,3-dihydrothieno[3,4-b] acs.orgbohrium.comdioxin-5-yl)aniline |

| Aniline | Aniline |

Mechanistic and Kinetic Studies via Computational Modeling

Computational modeling serves as a powerful tool for elucidating the complex mechanisms and kinetics of chemical reactions. By simulating molecular interactions and energy landscapes, researchers can gain insights into reaction pathways, identify transient species, and predict reaction rates, providing a level of detail often inaccessible through experimental methods alone.

The study of reaction kinetics and mechanisms through computational chemistry is frequently centered on mapping the potential energy surface (PES) of a given reaction. A key concept in this area is Transition State Theory (TST), which explains reaction rates by assuming a quasi-equilibrium between reactants and an activated complex, also known as the transition state. johnhogan.infowikipedia.orgdalalinstitute.com This transition state represents the highest energy point, or saddle point, along the minimum energy reaction pathway connecting reactants to products. wikipedia.orgyoutube.com The rate of reaction is then determined by the concentration of this activated complex and the frequency at which it converts into products. wikipedia.orglibretexts.org

Computational methods, particularly those based on Density Functional Theory (DFT), are employed to locate the geometries of reactants, products, intermediates, and, crucially, the transition states on the PES. A defining characteristic of a computationally located transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. mdpi.com

A pertinent example of this approach is the computational study of the reaction between 4-methyl aniline and hydroxyl (OH) radicals. mdpi.com In this research, the M06-2X and CCSD(T) methods were utilized to investigate the reaction mechanism. mdpi.com The study identified two primary competing pathways: OH radical addition to the aromatic ring and hydrogen abstraction from the methyl or amino groups. mdpi.com For each pathway, the transition states were located, and their corresponding energy barriers were calculated. Such calculations allow for the determination of the dominant reaction channels under various conditions. For instance, in the 4-methyl aniline study, OH addition to the aromatic ring was found to be the dominant mechanism in lower temperature regions, while H-abstraction becomes more significant at higher temperatures. mdpi.com The theoretical rate constants can then be calculated using TST, providing data that can be compared with experimental findings. mdpi.com

| Reaction Pathway | Description | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| OH Addition (to C-NH2) | The OH radical adds to the carbon atom bonded to the amino group, forming an adduct. | -9.8 |

| OH Addition (to C2) | The OH radical adds to the carbon atom ortho to the amino group. | -7.9 |

| H Abstraction (from -NH2) | The OH radical abstracts a hydrogen atom from the amino group. | 4.5 |

| H Abstraction (from -CH3) | The OH radical abstracts a hydrogen atom from the methyl group. | 2.7 |

Computational modeling is instrumental in predicting the mechanisms of polymerization and the initial stages of oligomer formation for monomers like this compound. The oxidative polymerization of aniline and its derivatives is understood to begin with the formation of monomer cation radicals. researchgate.net These reactive species can then couple to form dimers, which are subsequently re-oxidized to continue the chain growth process, leading to trimers and larger oligomers. researchgate.netelectrochemsci.org These early-stage oligomers are crucial as they can serve as nucleation centers that influence the morphology of the final polymer product.

For the specific case of this compound, theoretical investigations using Density Functional Theory (DFT) at the B3LYP/6-31G* level have been performed on its oligomers (n-EDOT-Ani, where n=1-4). iau.ir These studies focus on understanding the conformational, electronic, and optical properties as the chain grows. Calculations of Gibbs free energy for different oligomer configurations revealed that a "gauch-anti" conformation is the most energetically stable structure. iau.ir

A key aspect of these computational predictions is the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The difference between these energies, the HOMO-LUMO gap, is an indicator of the chemical reactivity and the electronic properties of the molecule. For this compound oligomers, calculations show that the HOMO-LUMO gap decreases as the number of monomer units increases. iau.ir This trend signifies an increase in electronic conjugation with chain length, which is a characteristic feature of conductive polymers. iau.ir This computational data provides fundamental insights into how the electronic structure evolves from monomer to oligomer, laying the groundwork for predicting the properties of the bulk polymer.

| Oligomer | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1-EDOT-Ani | -5.11 | -0.79 | 4.32 |

| 2-EDOT-Ani | -4.91 | -1.21 | 3.70 |

| 3-EDOT-Ani | -4.83 | -1.39 | 3.44 |

| 4-EDOT-Ani | -4.79 | -1.40 | 3.39 |

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. Unlike the static picture provided by quantum mechanical calculations on single molecules or small oligomers, MD simulations model the movements and interactions of a large ensemble of atoms and molecules over time. This approach is particularly valuable for studying the conformational flexibility of polymer chains, their interactions with surrounding molecules (like solvents or dopants), and the resulting macroscopic properties.

Furthermore, MD simulations are essential for studying intermolecular interactions. By calculating radial distribution functions (RDFs), one can determine the probability of finding a particular atom or molecule at a certain distance from another. This is critical for understanding how polymer chains pack together in the solid state, how solvent molecules arrange around a polymer chain, or how dopant ions interact with the polymer backbone. nih.gov These interactions govern the morphology and ultimately the electronic and physical properties of the material. For instance, in anion exchange membranes, MD simulations have been used to evaluate ion transport by analyzing the distance between functional groups and the clustering of water molecules, which facilitates ion movement. nih.gov While specific MD studies on this compound are not widely available, the methodologies applied to similar conductive polymers like PEDOT provide a clear blueprint for how such investigations would proceed. diva-portal.org

| Analysis/Property | Description | Insight Provided for Poly(this compound) Systems |

|---|---|---|

| Radius of Gyration (Rg) | A measure of the spatial extent of a polymer chain. | Provides information on the compactness, folding, and overall conformation of the polymer chain in different environments. |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. nih.gov | Elucidates the local structure and packing of polymer chains, and the arrangement of solvent molecules or dopant ions around the polymer. nih.gov |

| Mean Squared Displacement (MSD) | Measures the average distance a particle travels over time. | Used to calculate diffusion coefficients of ions or small molecules within the polymer matrix, which is crucial for understanding conductivity. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds between molecules. | Reveals specific intermolecular interactions between polymer chains or with solvent molecules that influence solubility and morphology. |

| Dihedral Angle Distribution | Analyzes the rotational angles between adjacent monomer units along the polymer backbone. | Indicates the degree of planarity and conformational flexibility of the polymer chain, which affects electronic conjugation. |

Electrochemical Behavior and Redox Chemistry of Poly 4 Edot Aniline Systems

Detailed Cyclic Voltammetric Analysis

Cyclic voltammetry (CV) is a primary technique for investigating the electrochemical properties of poly(4-EDOT-aniline) films. It provides critical information about the redox processes, conductivity, and stability of the polymer. During electropolymerization, the current response typically increases with each successive cycle, indicating the deposition and growth of a conductive polymer film on the electrode surface. lew.roresearchgate.net

The cyclic voltammogram of an EDOT-aniline copolymer exhibits redox peaks characteristic of both PANI and PEDOT components, although their precise potentials can be shifted due to the copolymeric structure. For the aniline (B41778) component, distinct redox transitions are observed. The first anodic peak corresponds to the transformation from the fully reduced leucoemeraldine state to the partially oxidized, conductive emeraldine (B8112657) salt. researchgate.netresearchgate.net A second oxidation process at higher potentials represents the transition from the emeraldine to the fully oxidized pernigraniline form. researchgate.netresearchgate.net The corresponding reduction peaks are observed during the reverse scan.

The onset potential for the oxidation of the aniline monomer is typically observed at around 0.8 V to 0.9 V, which is necessary to initiate polymerization by forming radical cations. researchgate.netresearchgate.netresearchgate.net In copolymers, the presence of EDOT moieties can influence these potentials. The voltammograms for EDOT-aniline copolymerization show an oxidation peak that indicates the formation of radical cations from both monomers, leading to the growth of the copolymer film. jept.de The PEDOT component also contributes its own redox activity, which is generally observed as a broad wave, indicating the p-doping and de-doping of the thiophene (B33073) units.

The table below summarizes typical redox peak potentials observed in polyaniline and related systems, which serve as a reference for understanding the behavior of EDOT-aniline copolymers.

| Redox Transition | Anodic Peak Potential (E_pa) vs. SCE | Cathodic Peak Potential (E_pc) vs. SCE | Description |

| PANI First Redox Couple | ~0.2 V - 0.34 V researchgate.netresearchgate.net | ~0.1 V - 0.19 V researchgate.netresearchgate.net | Leucoemeraldine ↔ Emeraldine |

| PANI Second Redox Couple | ~0.8 V researchgate.net | ~0.5 V - 0.7 V lew.roresearchgate.net | Emeraldine ↔ Pernigraniline |

| Aniline Monomer Oxidation | ~0.8 V - 0.9 V researchgate.netresearchgate.net | - | Formation of aniline radical cation |

Note: Potentials are approximate and can vary significantly based on experimental conditions such as pH, electrolyte, scan rate, and electrode material. srce.hr

The conductivity and electroactivity of poly(this compound) are governed by reversible doping and de-doping processes. During the anodic (oxidation) scan, the polymer backbone becomes positively charged. To maintain charge neutrality, anions from the supporting electrolyte are incorporated into the polymer matrix. researchgate.net This process, known as p-doping, converts the polymer into its conductive state.

During the cathodic (reduction) scan, the polymer backbone is reduced back to a neutral state, leading to the expulsion of the previously incorporated anions. This de-doping process returns the polymer to a less conductive or insulating state. The reversible exchange of ions is crucial for applications such as batteries, supercapacitors, and electrochromic devices. The stability of this process over many cycles is a key indicator of the material's durability. The electrochemical behavior indicates that a conducting polymer is being formed and deposited on the electrode. researchgate.net

The electrochemical behavior of the polyaniline component in the copolymer is highly sensitive to the pH of the electrolyte. The redox activity of PANI is most pronounced in acidic media (typically pH < 4). researchgate.net As the pH increases towards neutral or alkaline conditions, the redox peaks diminish and eventually disappear, rendering the PANI component electrochemically inactive. researchgate.net This is because the deprotonation of the nitrogen atoms in the polymer chain at higher pH prevents the electronic delocalization necessary for conductivity.

The composition of the electrolyte also plays a significant role. The nature and size of the dopant anion from the electrolyte can affect the morphology, conductivity, and stability of the resulting polymer film. researchgate.net For instance, different acids (e.g., H₂SO₄, HCl, HClO₄) used as electrolytes can lead to variations in the polymer's structure and performance. srce.hrresearchgate.net The presence of certain salts, like NaClO₄, has been shown to alter the shape of the cyclic voltammogram, suggesting a direct influence on the monomer's oxidation and subsequent polymerization process. srce.hr

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer and Stability

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to analyze the interfacial properties and charge transport phenomena within the poly(this compound)/electrolyte system. researchgate.netnih.gov The resulting Nyquist plot typically shows a semicircle at high frequencies and a straight line at low frequencies. researchgate.net

The high-frequency semicircle is associated with the charge transfer resistance (Rct) at the polymer/electrolyte interface and the double-layer capacitance (Cdl). researchgate.net A smaller semicircle diameter indicates a lower charge transfer resistance and thus faster kinetics. The low-frequency linear region is related to diffusion-controlled processes, such as the movement of ions within the polymer matrix, often modeled by a Warburg element. nih.gov

By fitting the EIS data to an equivalent electrical circuit, quantitative parameters can be extracted to evaluate the polymer's performance and stability. electrochemsci.org For example, an increase in Rct after prolonged cycling can indicate degradation of the polymer film or fouling of the electrode surface. researchgate.net

| EIS Parameter | Description | Typical Significance |

| Rs | Solution Resistance | Resistance of the electrolyte. |

| Rct | Charge Transfer Resistance | Resistance to electron transfer at the electrode/polymer and polymer/electrolyte interfaces. Lower values are desirable. researchgate.net |

| Cdl | Double-Layer Capacitance | Capacitance at the interface between the polymer film and the electrolyte solution. electrochemsci.org |

| W | Warburg Impedance | Represents the diffusion of ions into and out of the polymer film. nih.gov |

In-situ Spectroelectrochemistry for Dynamic Structural Changes

In-situ spectroelectrochemistry, particularly UV-Vis spectroscopy, provides real-time insight into the electronic structure of the poly(this compound) film as the applied potential is varied. nih.gov This technique correlates the electrochemical redox states with specific optical absorptions.

As the polymer is oxidized from its leucoemeraldine form, characteristic absorption bands appear and grow. The absorption bands are associated with the formation of charge carriers, namely polarons (radical cations) and bipolarons (dications), along the polymer backbone. researchgate.net For the PANI component, the transition to the emeraldine salt form is often marked by the appearance of a polaron band. mdpi.com For the EDOT component, transitions related to polaronic and bipolaronic states also emerge upon oxidation. researchgate.net

For instance, in poly(EDOT-ANI), peaks centered around 630 nm and 720 nm can be related to polaronic and bipolaronic transitions in the EDOT and aniline moieties, respectively. researchgate.net A broad peak observed between 390-460 nm can be composed of polaronic transitions in the quinoidal structure of aniline units and the π-π* electronic transition of the EDOT ring. researchgate.net These absorption bands disappear when the polymer is reduced (de-doped), confirming the dynamic and reversible changes in the electronic structure during the redox process. researchgate.net This method is crucial for understanding the mechanisms behind the electrochromic properties of these materials. sioc-journal.cnresearchgate.net

Electrocatalytic Activity and Sensing Mechanisms

Poly(this compound) films can exhibit significant electrocatalytic activity, making them promising materials for chemical sensors. Their high surface area and unique electronic structure can facilitate the oxidation or reduction of specific analyte molecules at lower potentials or with higher sensitivity than a bare electrode. researchgate.net

The sensing mechanism is generally based on the polymer mediating electron transfer between the target analyte and the electrode. When the analyte interacts with the polymer surface, it can be catalytically oxidized or reduced. This event generates an electrical signal (a change in current or potential) that is proportional to the analyte's concentration. For example, PANI-PEDOT nanocomposites have been successfully used in the design of electrochemical sensors for the determination of ascorbic acid. researchgate.net The combination of the redox properties of both PANI and PEDOT in the copolymer can create synergistic effects, enhancing selectivity and sensitivity for a range of biochemical species.

Activity towards Specific Analyte Oxidation (e.g., Ascorbic Acid, Chlorophenol)

Poly(this compound) and its related composite systems have demonstrated considerable electrocatalytic activity for the oxidation of various organic molecules, including ascorbic acid and chlorophenols. This activity stems from the synergistic effects of the conductive and catalytically active components within the polymer matrix.

The performance of these polymer systems in ascorbic acid detection is often evaluated by their ability to lower the oxidation potential and enhance the peak current. In studies involving polyaniline-based composite electrodes, a significant shift in the anodic peak potential of ascorbic acid to less positive values has been observed, indicating a notable catalytic effect. For example, a polyaniline-modified graphite (B72142) electrode can shift the oxidation potential of ascorbic acid by as much as 0.32 V to less positive values, coupled with a 2.5-fold increase in the peak current, clearly demonstrating electrocatalytic oxidation.

| Electrode Material | Analyte | Key Findings | Reference |

|---|---|---|---|

| PEDOT/PANI Nanocomposite | Ascorbic Acid | Showed stronger electrocatalytic activity compared to PANI nanofibers. | nih.govsci-hub.se |

| Polyaniline Modified Graphite Electrode | Ascorbic Acid | Shifted oxidation potential by 0.32 V to less positive values and increased peak current by ~2.5 times. | researchgate.net |

Chlorophenols are persistent environmental pollutants that are notoriously difficult to degrade. The electrochemical oxidation of these compounds presents a promising method for their removal from water sources. Conducting polymer-modified electrodes, including those based on PEDOT, have been investigated for the sensitive detection and degradation of chlorophenols.

For example, a sensor fabricated using a composite of PEDOT and a metal-organic framework (UiO-66-NH2) on a graphene aerogel substrate has been successfully employed for the detection of 4-chloro-3-methylphenol. researchgate.net This composite material provides a large specific surface area and good conductivity, which are crucial for effective electrocatalytic activity. researchgate.net While direct studies on poly(this compound) for chlorophenol oxidation are limited, the known electrocatalytic properties of both PEDOT and polyaniline suggest that their copolymers or composites would be effective for this application. The electrochemical degradation of 4-chlorophenol (B41353) has been demonstrated using various electrode materials, with removal efficiencies reaching up to 99% under optimized conditions. researchgate.net

| Electrode Material | Analyte | Detection Limit | Linear Range | Reference |

|---|---|---|---|---|

| UiO-66-NH2@PEDOT/GA | 4-chloro-3-methylphenol | 0.2 μM | 0.6–18 μM | researchgate.net |

| FePc@ZIF-8 Modified Electrode | 4-chlorophenol | 0.05 mM - 2.8 mM | N/A | up.ac.za |

Exploration of Redox Catalytic Properties for Enhanced Efficiency

The efficiency of the redox catalytic properties of poly(this compound) systems can be significantly enhanced through various strategies, including the incorporation of nanomaterials, the use of dopants, and the control of the polymer's morphology. These modifications aim to increase the electroactive surface area, improve charge transport, and introduce specific catalytic sites.

The robust redox properties of polyaniline make it an effective catalyst for a variety of chemical reactions. researchgate.net The different oxidation states of polyaniline (leucoemeraldine, emeraldine, and pernigraniline) allow it to participate in electron transfer processes, facilitating the oxidation or reduction of target analytes. researchgate.netnih.gov The catalytic mechanism often involves the polymer acting as a redox mediator, where it is first oxidized or reduced at the electrode surface and then chemically reacts with the analyte, regenerating its initial state.

Furthermore, the choice of dopants during the synthesis of poly(this compound) can influence its conductivity and catalytic properties. The doping process not only affects the charge carrier concentration but can also alter the polymer's morphology and interaction with the analyte. The creation of nanostructured polymers, such as nanorods or nanofibers, can also lead to a higher specific surface area and an increased number of active sites, thereby boosting the catalytic efficiency.

The synergistic effect of combining the high conductivity and stability of PEDOT with the rich redox chemistry of polyaniline in a composite or copolymer structure provides a versatile platform for developing highly efficient electrochemical catalysts and sensors. mdpi.comwur.nl

Structure Property Relationships in 4 Edot Aniline Based Materials

Correlation Between Monomer Ratio and Copolymer Properties

The relative amounts of EDOT and aniline (B41778) monomers used during copolymerization significantly influence the final properties of the resulting material. Studies on EDOT-aniline copolymers have shown that varying the molar fractions of the monomers leads to changes in the conjugation of the structure and the oxidation state of the polymer chains. nih.gov For instance, as the molar fraction of EDOT decreases in EDOT-aniline copolymers, spectroscopic data indicate changes associated with a loss of conjugation and alterations in the oxidation state of the chains. nih.gov

Research comparing EDOT-pyrrole and EDOT-aniline copolymerization demonstrated that the mole fraction notably affects conductivity, with conductivity dropping drastically as the EDOT fraction decreases in both copolymer types. nih.gov This highlights the critical role of monomer composition in determining the electrical properties of the resulting copolymers.

In the context of EDOT/CzPDICz copolymers (where CzPDICz is a carbazole (B46965) derivative), different monomer feed ratios (e.g., 9:1, 4:1, and 1:1 EDOT:CzPDICz) resulted in changes in electrochemical and spectroelectrochemical behavior. tandfonline.commetu.edu.tr While the optical band gap values did not show appreciable changes compared to PEDOT, the color of the copolymers in different oxidation states varied with the monomer ratio. tandfonline.commetu.edu.tr The optimum film formation with good adherence to the electrode surface was obtained at a 4:1 EDOT/CzPDICz feed ratio in one study. tandfonline.commetu.edu.tr

Influence of Polymerization Conditions on Electrical Conductivity and Conjugation

The conditions under which EDOT and aniline are copolymerized play a crucial role in determining the electrical conductivity and the extent of conjugation within the polymer backbone. Factors such as the polymerization method (e.g., chemical or electrochemical), temperature, time, and the presence of surfactants or supporting electrolytes can all impact the resulting material properties.

Electrochemical polymerization is a common method for synthesizing conductive polymers and copolymers, offering benefits such as control over film thickness and morphology. nih.gov Studies on the electropolymerization of EDOT and N,N-dimethyl aniline have investigated the influence of factors like monomer ratio and the presence of wetting agents such as sodium dodecyl sulphate (SDS) on the resulting copolymer films. lew.ro SEM measurements in this context showed that SDS surfactant had a marked influence on the films' porosity. lew.ro

Chemical oxidative polymerization is another widely used technique, where polymerization and doping can occur simultaneously. nih.gov Research on polyaniline synthesis via chemical oxidative polymerization highlights the influence of temperature and dopant concentration on the resulting material. nih.gov While this specific study focuses on polyaniline, similar principles apply to the oxidative copolymerization of aniline with other monomers like EDOT.

The oxidation potential of monomers also affects polymerization conditions. EDOT has a higher oxidation potential (approximately 1.1 V) compared to monomers like pyrrole (B145914) (0.65 V) and aniline (0.7 V), making its oxidative polymerization relatively more difficult and often requiring higher temperatures and longer reaction times to achieve optimal conductivity. ncsu.edu For instance, in the in situ polymerization of EDOT on paper, optimal conductivity was achieved at a reaction temperature of 60 °C and a time of 4 hours. ncsu.edu

The degree of conjugation in the copolymer chain, which is directly related to electrical conductivity, can be affected by polymerization conditions. FTIR spectroscopy data on poly(ANI-co-EDOT) obtained via matrix copolymerization indicated a decrease in conjugation in the chain compared to homopolymers, suggested by the shift of spectral bands. researchgate.net

Impact of Doping and Catalyst Type on Charge Transport Mechanisms

In biomimetic synthesis of EDOT-aniline copolymers, the electrical conductivity was found to be considerably modified depending on the type of catalyst used. nih.gov For example, hematin (B1673048) was shown to produce conductive homopolymers and copolymers when doped with p-toluene sulfonic acid (TSA), whereas ferrocene (B1249389) resulted in low conductive copolymers under the same doping conditions. nih.gov This suggests that the catalyst can influence the polymer structure and the effectiveness of doping.

The type of dopant also notably affects conductivity. In EDOT-aniline and EDOT-pyrrole copolymers synthesized biomimetically, the best conductivity values were obtained when doping with TSA, while the lowest values were observed with polystyrene sulfonate (PSS). nih.gov This highlights that the interaction between the polymer chain and the dopant anion is crucial for efficient charge transport.